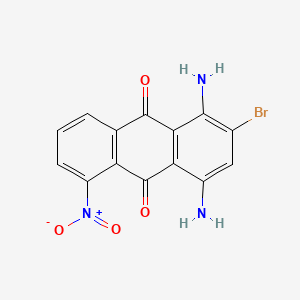
1,4-Diamino-2-bromo-5-nitroanthraquinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Diamino-2-bromo-5-nitroanthraquinone is an organic compound with the molecular formula C14H8BrN3O4 . It is a derivative of anthraquinone, which is a class of compounds known for their diverse applications in dyes, pigments, and pharmaceuticals. This compound is characterized by the presence of amino, bromo, and nitro functional groups attached to the anthraquinone core.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Diamino-2-bromo-5-nitroanthraquinone typically involves multi-step organic reactions. One common method includes the bromination of 1,4-diaminoanthraquinone followed by nitration. The reaction conditions often require the use of bromine and nitric acid under controlled temperatures to ensure selective substitution at the desired positions .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors with precise control over temperature, pressure, and reagent concentrations. The use of catalysts and solvents can optimize the yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
1,4-Diamino-2-bromo-5-nitroanthraquinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The bromo group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or thiols can replace the bromo group in the presence of a suitable catalyst.
Major Products
The major products formed from these reactions include various substituted anthraquinone derivatives, which can have different functional groups replacing the original bromo or nitro groups .
Wissenschaftliche Forschungsanwendungen
1,4-Diamino-2-bromo-5-nitroanthraquinone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and dyes.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in targeting specific enzymes and pathways.
Industry: It is utilized in the production of pigments and dyes for textiles and other materials.
Wirkmechanismus
The mechanism of action of 1,4-Diamino-2-bromo-5-nitroanthraquinone involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to various biological effects. For example, its nitro group can undergo reduction to form reactive intermediates that interact with cellular components .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4-Diamino-5-nitroanthraquinone: Similar in structure but lacks the bromo group.
1,4-Diamino-2-chloro-5-nitroanthraquinone: Contains a chloro group instead of a bromo group.
1,4-Diamino-2-methyl-5-nitroanthraquinone: Features a methyl group in place of the bromo group.
Uniqueness
1,4-Diamino-2-bromo-5-nitroanthraquinone is unique due to the presence of the bromo group, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for specific applications where the bromo group plays a crucial role .
Eigenschaften
CAS-Nummer |
68516-55-2 |
|---|---|
Molekularformel |
C14H8BrN3O4 |
Molekulargewicht |
362.13 g/mol |
IUPAC-Name |
1,4-diamino-2-bromo-5-nitroanthracene-9,10-dione |
InChI |
InChI=1S/C14H8BrN3O4/c15-6-4-7(16)10-11(12(6)17)13(19)5-2-1-3-8(18(21)22)9(5)14(10)20/h1-4H,16-17H2 |
InChI-Schlüssel |
XSTBDPPWAZQHLQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C(=C1)[N+](=O)[O-])C(=O)C3=C(C2=O)C(=C(C=C3N)Br)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[4-[2-(3-chloro-4-methylanilino)-2-oxoethoxy]phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B13787066.png)
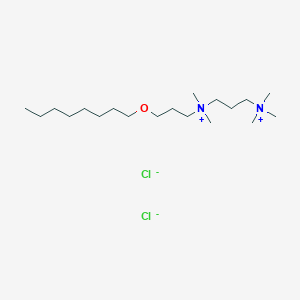
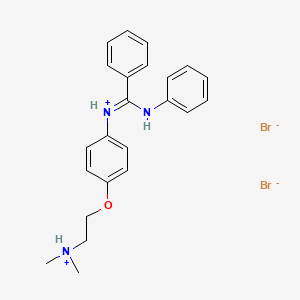
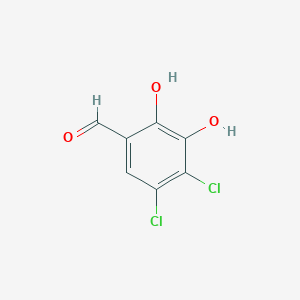
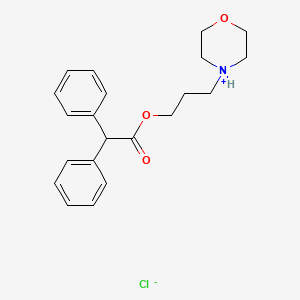
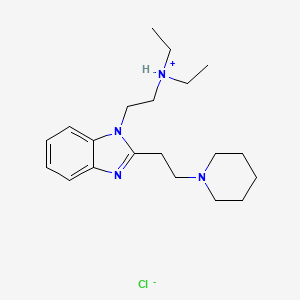
![tert-butyl N-[(4-chlorophenyl)-(5-methoxyfuran-2-yl)methyl]carbamate](/img/structure/B13787101.png)
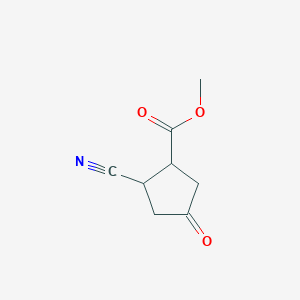
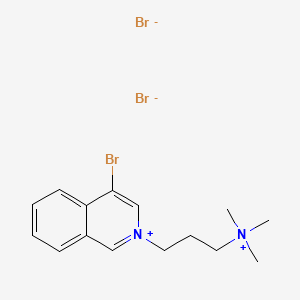
![1-Oxo-5,6-dihydro-1H-pyrimido[1,2-a]quinoxaline-2-carboxylic acid](/img/structure/B13787135.png)
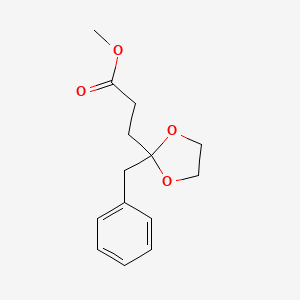
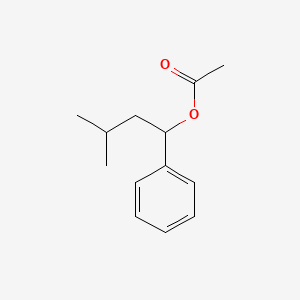
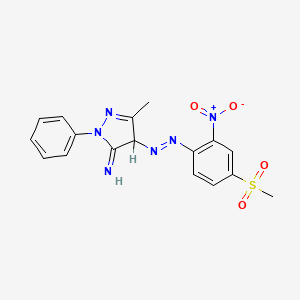
![[(2S,3R,4S,5S,6R)-5-[(2S,4R,5S,6S)-5-[tert-butyl(dimethyl)silyl]oxy-4-hydroxy-4,6-dimethyloxan-2-yl]oxy-2-[[(1R,5R,7E,9E,11R,12R,14R,16R,18S,19S)-16-[tert-butyl(dimethyl)silyl]oxy-18-methoxy-5,12-dimethyl-11-[(2R,5S,6R)-6-methyl-5-(methylamino)oxan-2-yl]oxy-3-oxo-4,17-dioxabicyclo[12.3.2]nonadeca-7,9-dien-19-yl]oxy]-4-(dimethylamino)-6-methyloxan-3-yl] acetate](/img/structure/B13787157.png)
